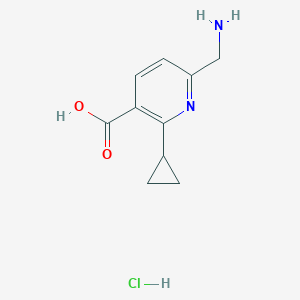
6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride
Overview
Description
The compound appears to be a derivative of pyridine, which is a basic heterocyclic organic compound. Its structure suggests that it might have interesting chemical properties due to the presence of an aminomethyl group and a carboxylic acid group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with an aminomethyl group. The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of this compound would be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
The compound’s reactivity could be studied using various techniques. For example, its acid-base behavior could be analyzed using pH measurements and titration. Its reactivity with other organic compounds could be studied using standard organic chemistry reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined using standard laboratory techniques.Scientific Research Applications
Synthesis and Chemical Properties
- Studies have demonstrated the synthesis of pyridine derivatives through aminomethylation processes, highlighting the potential for creating compounds with varied biological activities. For example, the aminomethylation of hydroxypyridines to produce acetoxy and bromomethyl derivatives has been investigated, showcasing the versatility of pyridine derivatives in synthetic chemistry (Smirnov, Kuz’min, & Kuznetsov, 2005).
- Research on spin-labeled amides of trolox, a derivative of vitamin E, indicates the potential of pyridine derivatives for application in biomedical studies, particularly using magnetic resonance imaging (MRI) to explore antioxidant properties (Yushkova et al., 2013).
Applications in Material Science
- Phosphazene derivatives bearing amino acid ester groups have been synthesized for studying their thermosensitive properties, indicating potential applications in biomedical fields, such as drug delivery systems where temperature-sensitive release is crucial (Uslu et al., 2017).
- The development of lanthanide-organic frameworks using pyridine-carboxylate and oxalate ligands demonstrates the role of pyridine derivatives in constructing materials with potential applications in catalysis, separation, and luminescence (Liu et al., 2009).
Biomedical Research
- Certain pyridine derivatives have been synthesized and tested for their antiviral activity, providing a basis for the development of new therapeutic agents. For instance, compounds based on indole-3-carboxylic acids were explored for their activity against various viruses, although specific compounds showed limited efficacy (Ivashchenko et al., 2014).
Safety And Hazards
The safety and hazards associated with this compound would be determined based on laboratory testing and safety data sheets (SDS). It’s important to handle all chemicals with appropriate safety precautions.
Future Directions
Future research on this compound could involve further studies of its chemical reactivity, its potential uses, and its biological activity. This could involve both experimental studies and computational modeling.
Please note that this is a general analysis. For a detailed study, specific experimental data and further research would be required. If you’re working in a research setting, always remember to follow appropriate safety guidelines when handling chemicals. If this is a novel compound, it might be necessary to conduct a full series of tests to fully understand its properties.
properties
IUPAC Name |
6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-5-7-3-4-8(10(13)14)9(12-7)6-1-2-6;/h3-4,6H,1-2,5,11H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIFHDDWWKSWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=N2)CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



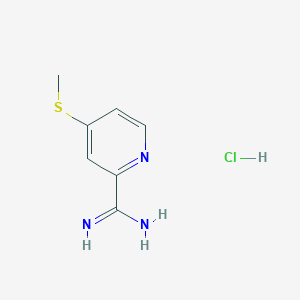
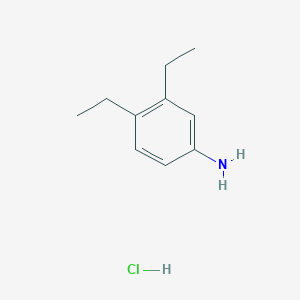
![ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1377367.png)
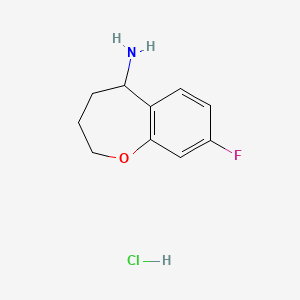
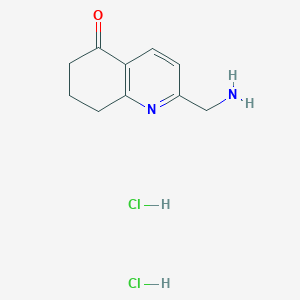
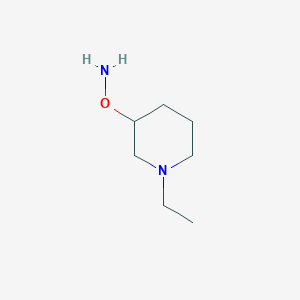
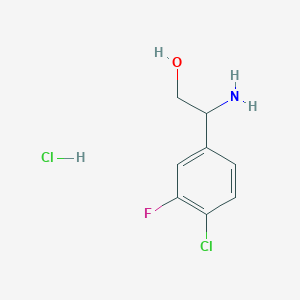
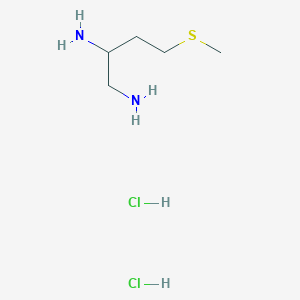
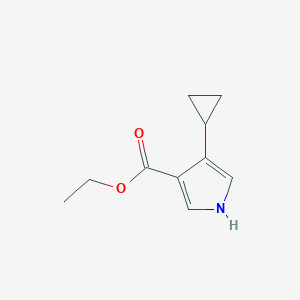
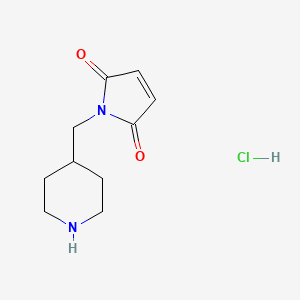
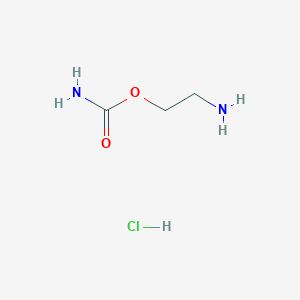
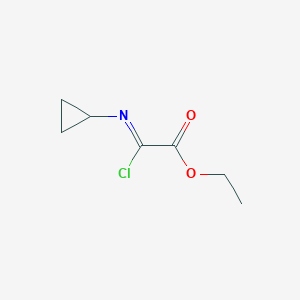
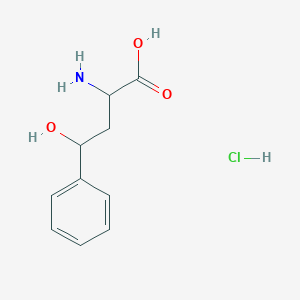
![N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride](/img/structure/B1377384.png)